molecular formula C13H17NO B8800063 2-Diallylaminomethyl-phenol CAS No. 60405-97-2

2-Diallylaminomethyl-phenol

Cat. No.: B8800063
CAS No.: 60405-97-2
M. Wt: 203.28 g/mol
InChI Key: GGCJPFXOYISGOD-UHFFFAOYSA-N
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Description

2-Diallylaminomethyl-phenol (hypothetical structure based on nomenclature) is a phenolic compound featuring a diallylamino-methyl (-CH₂N(C₃H₅)₂) substituent at the 2-position of the phenol ring. These compounds are characterized by aminoalkylphenolic backbones, which are critical in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity and functional versatility .

Properties

CAS No.

60405-97-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[[bis(prop-2-enyl)amino]methyl]phenol

InChI

InChI=1S/C13H17NO/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h3-8,15H,1-2,9-11H2

InChI Key

GGCJPFXOYISGOD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the 2-aminomethylphenol backbone but differ in substituent groups:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Key Applications/Properties
2-[(Dimethylamino)methyl]phenol C₉H₁₃NO 151.21 -CH₂N(CH₃)₂ at C2 Intermediate in drug synthesis, chelating agent
2-[(Dimethylamino)methyl]-4,6-dimethylphenol C₁₀H₁₅NO 165.23 -CH₂N(CH₃)₂ at C2; -CH₃ at C4, C6 Enhanced steric hindrance; potential corrosion inhibitor
2-(Dimethylamino)-1-phenylethanol C₁₀H₁₅NO 165.23 -CH₂CH(OH)Ph-N(CH₃)₂ Chiral building block in pharmaceuticals
Diethylaminoethanol C₆H₁₅NO 117.19 -CH₂CH₂OH-N(C₂H₅)₂ Surfactant precursor, catalyst in polyurethane production
Key Observations:
  • Substituent Effects: Alkyl vs. Allyl Groups: Dimethylamino (N(CH₃)₂) and diethylamino (N(C₂H₅)₂) substituents (as in and ) reduce steric bulk compared to diallylamino (N(C₃H₅)₂), which may increase reactivity in polymerization or coordination chemistry due to allyl's π-bond conjugation .
  • Physicochemical Properties: Solubility: Dimethylamino derivatives (e.g., C₉H₁₃NO) are typically water-soluble due to polar amino groups, whereas allyl-substituted analogs may exhibit lower solubility in aqueous media . Boiling Points: Diethylaminoethanol () has a boiling point of ~162°C, while dimethylamino-phenol derivatives likely have higher boiling points due to phenolic -OH hydrogen bonding .

Functional Analog: 2-Phenylphenol

  • Molecular Formula : C₁₂H₁₀O
  • Applications: Widely used as a disinfectant and preservative. The absence of an amino group reduces its chelation capacity compared to 2-diallylaminomethyl-phenol but increases stability under acidic conditions .

Pharmaceutical Intermediates

  • 2-[(Dimethylamino)methyl]phenol () is a precursor in antihistamine synthesis (e.g., dimebon). Its diallyl analog could offer improved lipophilicity for blood-brain barrier penetration .
  • 2-(Dimethylamino)-1-phenylethanol () serves as a chiral intermediate in β-blocker production, suggesting that allyl-substituted variants might enhance enantioselectivity in asymmetric catalysis .

Polymer Chemistry

  • Diethylaminoethanol () is used in polyurethane catalysts. Allyl-substituted phenols could introduce crosslinking sites in thermosetting resins, leveraging allyl's radical polymerization capability .

Corrosion Inhibition

  • Methylated derivatives () show promise as corrosion inhibitors in acidic environments. The diallyl variant’s electron-rich allyl groups might improve adsorption on metal surfaces .

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